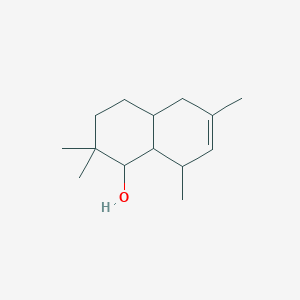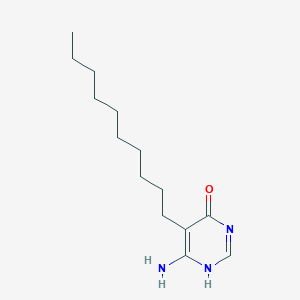
1-Méthylimidazole-4-sulfonamide
Vue d'ensemble
Description
1-Methylimidazole-4-sulfonamide (MISA) is an organic compound that has been the subject of extensive research in the fields of organic chemistry, biochemistry and physiology. MISA is a versatile compound that has been used in a variety of applications such as synthesis, drug development, and as a catalyst in various biochemical reactions. MISA is a member of the imidazole family of compounds and is composed of a five-member ring structure containing a sulfonamide group.
Applications De Recherche Scientifique
Activité accrue de la laccases pour la dégradation des composés phénoliques
Le 1-Méthylimidazole-4-sulfonamide a été utilisé dans la synthèse de la nanozyme Cu-MIM, qui présente une activité accrue de type laccases. Cela est particulièrement important pour la dégradation rapide des composés phénoliques, qui sont des polluants courants. La nanozyme Cu-MIM présente un ( K_m ) plus faible et un ( V_{max} ) plus élevé par rapport à la laccases naturelle, ce qui indique son efficacité supérieure. Sa stabilité dans des conditions difficiles en fait un candidat prometteur pour des applications environnementales .
Détection intelligente des polluants
La même nanozyme Cu-MIM, grâce à son activité de type laccases, peut être utilisée pour la détection sensible des composés phénoliques. Une méthode a été mise en place en utilisant cette nanozyme pour détecter quantitativement la concentration de phénol via un smartphone, ce qui pourrait révolutionner la détection des polluants et la protection de l'environnement .
Formation de cristaux et transitions de phase dans les structures zéolithiques
Le this compound a un impact sur la formation de cristaux et les transitions de phase dans les structures zéolithiques d'imidazolates (ZIF). Ces structures sont utilisées pour le stockage, la séparation et la catalyse des gaz. La présence de this compound peut influencer la structure cristalline et la stabilité, qui sont essentielles pour les performances du matériau dans ces applications .
Formation de verre dans les structures métallo-organiques (MOF)
Le composé joue un rôle dans la formation de verre des MOF, qui sont utilisés pour leurs propriétés uniques en photonique et en électronique. Comprendre l'impact du this compound sur le processus de vitrification peut conduire au développement de nouveaux matériaux aux propriétés sur mesure pour des applications technologiques avancées .
Modulation des structures métallo-organiques
En tant que modulateur, le this compound peut affecter l'ingénierie cristalline des MOF. Ceci est important pour la synthèse de MOF ayant les morphologies et les fonctionnalités souhaitées, qui peuvent être appliquées dans la délivrance de médicaments, la détection et la catalyse .
Synthèse des nanozymes
Le this compound est impliqué dans la synthèse de nanozymes présentant une activité de type laccases. Ces nanozymes peuvent être utilisées comme catalyseurs en chimie durable pour des réactions telles que la dégradation phénolique, offrant une alternative aux enzymes naturelles qui sont coûteuses et moins stables .
Surveillance environnementale
Le rôle du composé dans la fabrication de nanozymes capables de détecter les composés phénoliques s'étend à la surveillance environnementale. Ces nanozymes peuvent être intégrées dans des capteurs pour la surveillance en temps réel de la qualité de l'eau, contribuant à la protection des écosystèmes aquatiques .
Ingénierie avancée des matériaux poreux cristallins
Le this compound contribue à l'ingénierie de matériaux poreux cristallins avancés. Ces matériaux ont des applications dans les processus de séparation et la catalyse, où leur porosité et leur surface jouent un rôle crucial dans leur efficacité .
Mécanisme D'action
Target of Action
1-Methylimidazole-4-sulfonamide, a derivative of 1-Methylimidazole, primarily targets Myoglobin in humans and Sensor protein FixL in Bradyrhizobium japonicum . Myoglobin is a protein in muscle cells that binds to oxygen, helping to provide oxygen to muscles. Sensor protein FixL is a heme-based oxygen sensor protein involved in the regulation of nitrogen fixation .
Mode of Action
It is known that sulfonamides, a class of drugs to which this compound belongs, act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . They interfere with the production of dihydrofolic acid, a compound required by bacteria for growth and reproduction .
Biochemical Pathways
Sulfonamides, including 1-Methylimidazole-4-sulfonamide, affect the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, they prevent the production of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is necessary for the synthesis of nucleic acid bases, its deficiency leads to inhibition of bacterial growth .
Result of Action
The result of the action of 1-Methylimidazole-4-sulfonamide is the inhibition of bacterial growth due to the disruption of folic acid synthesis . This makes it potentially useful as an antibacterial agent.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Methylimidazole-4-sulfonamide. For instance, the widespread use of sulfonamides has led to their presence in various environmental compartments, exposing a wide range of bacteria to these drugs . This can lead to the development of bacterial resistance, reducing the efficacy of the drug . Additionally, physical and chemical factors in the environment can also affect the interaction between the drug and its target .
Safety and Hazards
While specific safety data for 1-Methylimidazole-4-sulfonamide is not available, related compounds such as 1-Methylimidazole are considered hazardous. They are classified as combustible liquids and can be harmful if swallowed or in contact with skin. They can cause severe skin burns and eye damage, and may cause respiratory irritation .
Orientations Futures
There is potential for the development of nanozymes with enhanced laccase-like activity using imidazole derivatives. For instance, a nanozyme synthesized using 1-methylimidazole as the ligand showed enhanced yield and activity. Such nanozymes could have important applications in environmental protection, pollutant detection, and other fields .
Analyse Biochimique
Biochemical Properties
1-Methylimidazole-4-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow it to play a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, and the nature of these interactions is largely determined by its molecular structure .
Cellular Effects
It is known that sulfonamides can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-Methylimidazole-4-sulfonamide is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-Methylimidazole-4-sulfonamide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that it interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that it can interact with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
It is known that it can be directed to specific compartments or organelles .
Propriétés
IUPAC Name |
1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S/c1-7-2-4(6-3-7)10(5,8)9/h2-3H,1H3,(H2,5,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJSSOBNVYDCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371677 | |
| Record name | 1-methylimidazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111124-90-4 | |
| Record name | 1-methylimidazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-imidazole-4-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



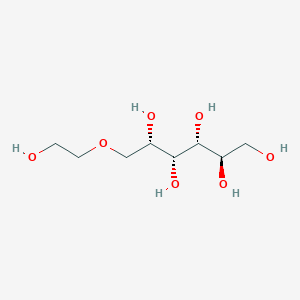
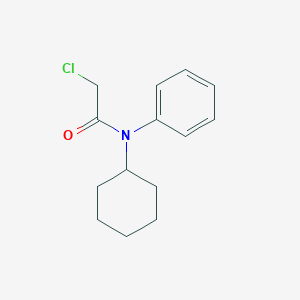
![(4E)-1-(4-bromophenyl)-4-[[2-[[(E)-[1-(4-bromophenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B34843.png)
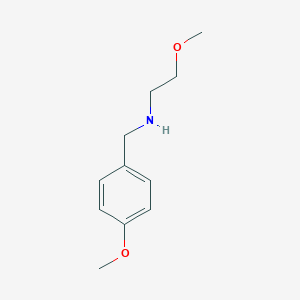
![Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI)](/img/structure/B34846.png)
![Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-](/img/structure/B34847.png)
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B34850.png)
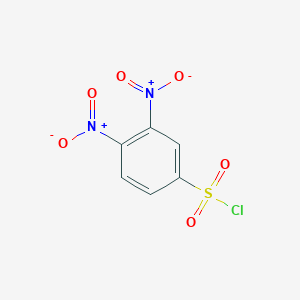
![(1H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B34854.png)

